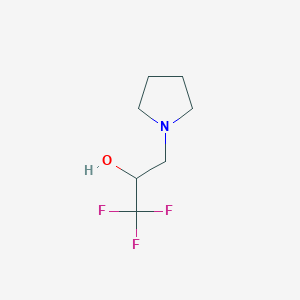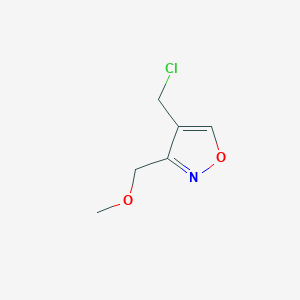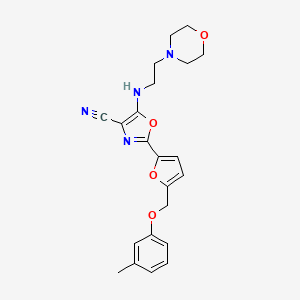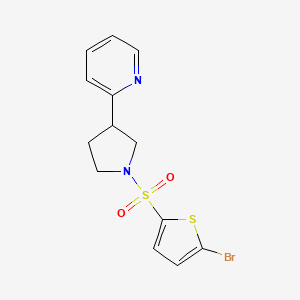![molecular formula C13H12F3NO2 B2526756 3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone CAS No. 685108-57-0](/img/structure/B2526756.png)
3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl compounds are known for their abundance in pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The compound you mentioned seems to be a complex organic compound that includes a trifluoromethyl group, an aniline group, and a furanone group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl amines can be synthesized using a CF3SO2Na-based trifluoromethylation of secondary amines . Additionally, 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be synthesized by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Chemical Reactions Analysis
The trifluoromethyl group has been incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl ketones are known for their properties as valuable synthetic targets and as synthons in the construction of fluorinated pharmacons .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Bis-Heterocyclic Spiro 3(2H)-Furanones Synthesis : A study described the synthesis of bis-heterocyclic spiro 3(2H)-furanones through reactions involving nucleophilic acyl substitution, enolate formation, trifluoromethyl transfer, iminium or sulfenium ion formation, and subsequent ring closure. This synthesis highlights the compound's utility in creating complex heterocyclic structures with potential for further functionalization (Picado et al., 2016).
Crystal Structure Analysis : Research on crystal structures of related furanone compounds provides insights into their planarity, stereogenic centers, and intermolecular interactions, crucial for understanding the compound's reactivity and potential for forming more complex molecules (Kote et al., 2014).
Fluorescent Dye Synthesis : Furanones, including compounds structurally similar to 3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone, have been investigated as scaffolds for synthesizing novel fluorescent organic dyes. These studies highlight the compound's potential in bio-analytical applications due to its efficient solvatochromic properties and the ability to manipulate its photophysical properties through structural modifications (Varghese et al., 2015).
Trifluoromethylated Lactones Synthesis : Research into the palladium-catalyzed cyclocarbonylation of related substrates has led to the synthesis of trifluoromethylated γ- and β-lactones. This study emphasizes the compound's versatility in creating lactone structures with trifluoromethyl groups, expanding its applicability in synthetic organic chemistry (Qing et al., 2002).
Applications in Polymer and Material Science
- Polymerization Catalysts : Nickel(II) complexes derived from anilino-substituted enone ligands, akin to the structure of the compound , have demonstrated significant activity as catalysts in ethylene polymerization, producing branched polyethylenes. This indicates the potential of such compounds in catalyzing polymerization reactions, which is essential for developing new materials with specific properties (Zhang et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3Z)-3-[1-[2-(trifluoromethyl)anilino]ethylidene]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-8(9-6-7-19-12(9)18)17-11-5-3-2-4-10(11)13(14,15)16/h2-5,17H,6-7H2,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYMFIBQWSPZGY-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\CCOC1=O)/NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)

![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)

![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2526687.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)
![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)

![5-[3-(4-Benzylpiperazin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2526696.png)